molecular formula C9H20O6S2 B1379432 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol CAS No. 57100-56-8

2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol

Cat. No.: B1379432
CAS No.: 57100-56-8
M. Wt: 288.4 g/mol
InChI Key: FEOAVKJLBUUJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol, also known as HEPES, is a zwitterionic buffering agent extensively used in biological research due to its unique chemical and physical properties. It has a molecular weight of 288.39 .


Molecular Structure Analysis

The IUPAC name of the compound is 2,2’- (pentane-1,5-diyldisulfonyl)bis (ethan-1-ol). The InChI code is 1S/C9H20O6S2/c10-4-8-16 (12,13)6-2-1-3-7-17 (14,15)9-5-11/h10-11H,1-9H2 .


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 112-114°C . It is stored at room temperature .

Scientific Research Applications

Biomarkers of Lipid Peroxidation

Studies have shown that compounds like ethane and pentane are useful biomarkers for in vivo lipid peroxidation, a process indicative of oxidative stress and potential cellular damage. The noninvasive measurement of these biomarkers in expired air from both rats and humans offers a promising avenue for routine use in clinical and research settings. This research emphasizes the importance of standardizing methods for collecting and analyzing expired air to minimize errors and improve reliability. Ethane or pentane measurements could provide critical insights into the oxidative status of individuals, potentially leading to early detection of diseases characterized by increased oxidative stress (Knutson, Handelman, & Viteri, 2000).

Selective Hydrogenation of Furfural

Furfural and its derivatives have been identified as precursors for high-value chemicals such as 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD), which have broad applications in the chemical industry. Advances in catalytic hydrogenation have enabled the efficient synthesis of these diols from furfural, showcasing the potential of leveraging biomass-derived compounds for producing valuable chemicals. The development of new, efficient, and stable catalyst systems for this conversion process is a critical area of research, with implications for green chemistry and sustainable industrial practices (Tan et al., 2021).

Dermatological Applications

Pentane-1,5-diol, a compound structurally related to 2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol, has been evaluated for its efficacy and safety in dermatological applications. Compared to other aliphatic diols like propylene glycol, pentane-1,5-diol has demonstrated superior drug delivery-enhancing properties, antimicrobial spectrum, and lower toxicity, making it an attractive ingredient for topical pharmaceutical products. This research underscores the potential of such compounds in developing more effective and safer dermatological treatments (Sundberg & Faergemann, 2008).

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[5-(2-hydroxyethylsulfonyl)pentylsulfonyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O6S2/c10-4-8-16(12,13)6-2-1-3-7-17(14,15)9-5-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOAVKJLBUUJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)CCO)CCS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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